An In-Depth Technical Guide to 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its molecular structure, a plausible and detailed synthetic route, methods for its structural elucidation, and an exploration of its potential as a pharmacologically active agent. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are exploring novel molecular scaffolds.
Introduction: The Convergence of Two Privileged Scaffolds
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid incorporates two key structural motifs that are highly prevalent in medicinal chemistry: the piperidine ring and the pyridazine system. The piperidine scaffold is a ubiquitous feature in a vast number of approved drugs, valued for its ability to introduce conformational rigidity, modulate physicochemical properties, and provide vectors for interaction with biological targets.[1][2] Its saturated heterocyclic nature allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing drug-receptor interactions.[1]
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is also a well-established pharmacophore. The 6-chloropyridazine moiety, in particular, has been explored for its utility in developing agents with a range of biological activities, including potential as nicotinic agents and in the treatment of inflammatory conditions.[3] The presence of the chlorine atom offers a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
The strategic combination of these two privileged scaffolds in 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid results in a molecule with a unique topology and electronic distribution, making it a compelling candidate for investigation in various therapeutic areas. The carboxylic acid functional group further enhances its potential by providing a key site for ionic interactions or for serving as a bioisostere for other functional groups in drug design.[5]
Molecular Structure and Physicochemical Properties
The fundamental architecture of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is depicted below. Key physicochemical parameters, derived from available data and computational models, are summarized in the accompanying table.
Caption: Chemical structure of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid.
| Property | Value | Source |
| CAS Number | 339276-34-5 | Vendor Data |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | Vendor Data |
| Molecular Weight | 255.71 g/mol | Vendor Data |
| Melting Point | 98-100 °C | Vendor Data |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [6] |
| logP (calculated) | 0.8282 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Purification
The rationale for this approach is the well-documented reactivity of halopyridazines towards nucleophilic displacement, particularly with amine nucleophiles. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards substitution.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol:
Materials:
-
3,6-Dichloropyridazine
-
Piperidine-4-carboxylic acid
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of piperidine-4-carboxylic acid (1.0 equivalent) in DMF (or DMSO) is added a suitable base such as potassium carbonate (2.5 equivalents) or DIPEA (3.0 equivalents).
-
Addition of Electrophile: 3,6-Dichloropyridazine (1.1 equivalents) is then added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then acidified to a pH of approximately 4-5 using a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Extraction and Drying: The precipitate is collected by filtration, or if it remains in solution, the aqueous layer is extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section. The melting point of the purified product should be sharp and consistent with the reported value (98-100 °C).
Structural Elucidation and Characterization
The definitive confirmation of the structure of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridazine and piperidine moieties. The two protons on the pyridazine ring will appear as doublets in the aromatic region. The protons of the piperidine ring will likely appear as complex multiplets in the aliphatic region. The methine proton at the 4-position of the piperidine ring, adjacent to the carboxylic acid, will be a distinct multiplet. The acidic proton of the carboxylic acid may be observed as a broad singlet, or it may exchange with residual water in the solvent.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms in the molecule. The carbons of the pyridazine ring will resonate in the downfield region characteristic of aromatic heterocycles. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the piperidine ring will be observed in the aliphatic region.[7][8][9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass of C₁₁H₁₄ClN₃O₂. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid.
-
C-H stretching bands for the aliphatic and aromatic protons.
-
C=N and C=C stretching vibrations from the pyridazine ring.
-
A C-Cl stretching band.[10]
Potential Applications and Biological Significance
The unique structural features of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid suggest its potential utility in several areas of drug discovery.
Caption: Potential therapeutic applications of the core scaffold.
Central Nervous System (CNS) Disorders
Derivatives of the 6-chloropyridazin-3-yl scaffold have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are implicated in a variety of CNS functions and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The title compound, by virtue of its 6-chloropyridazinyl moiety, could serve as a valuable starting point for the development of novel nAChR modulators.
Anti-inflammatory and Analgesic Agents
The pyridazine and pyridazinone cores are present in molecules that exhibit anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4] The carboxylic acid group in the target molecule could mimic the acidic functionality present in many non-steroidal anti-inflammatory drugs (NSAIDs) that is crucial for binding to the active site of COX enzymes.
Antimicrobial Agents
The piperidine ring is a component of many natural and synthetic compounds with antimicrobial activity. For instance, certain piperidine derivatives have been investigated as potential anti-tubercular agents.[11] Given the urgent need for new antibiotics to combat drug-resistant pathogens, the exploration of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid and its derivatives in this area is warranted.
Conclusion
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is a synthetically accessible molecule that combines the favorable attributes of the piperidine and chloropyridazine scaffolds. Its structure presents multiple opportunities for chemical diversification, making it an attractive starting point for the development of new therapeutic agents. The proposed synthetic route is robust and relies on well-established chemical principles. The potential for this molecule to interact with a range of biological targets, particularly in the areas of CNS disorders and inflammation, underscores its importance as a subject for further investigation in the field of medicinal chemistry. The detailed characterization and biological evaluation of this compound and its analogues are poised to yield valuable insights for future drug discovery endeavors.
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